Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

A-485 validation in lymphoma vs prostate
cancer models

Author: Smolecule Technical Support Team. Date: February 2026
Compound Focus: A-485
Cat. No.: S516546

Comparative Summary of A-485 Findings

The table below summarizes the key findings and supporting data for A-485 in Diffuse Large B-Cell
Lymphoma (DLBCL) and prostate cancer models.

Validation in Prostate Cancer

Feature Validation in DLBCL Models
Models

Key Findings Potent anti-tumor effects as monotherapy and Potent anti-proliferative activity in
synergistic effect with XPO1 inhibitor KPT8602  AR-positive prostate cancer;

[1]. Synthetic lethality in CREBBP/EP300- inhibits AR transcriptional program
mutant models [2]. [3].
In Vitro TMDS8, OCI-LY7, U2932, OCI-LY3, and Pfeiffer ~ Prostate adenocarcinoma PC-3
Models cell lines [1]. RC-K8 cell line (ABC-like DLBCL) cells; broad panel of 124 cancer
[2]. cell lines [3].
In Vivo Models  OCI-LY7 xenograft model in NSG mice [1]. Castration-resistant xenograft
model [3].
Potency Cell viability significantly reduced [1]. H3K27Ac  p300 HAT domain inhibition (ICso =
(ICs0/ECso) reduced (ECso = 73 nM in PC-3 cells) [3]. 9.8 nM); CBP HAT domain

inhibition (ICso = 2.6 nM) [3].
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Validation in Prostate Cancer

Feature Validation in DLBCL Models
Models
Key Pathways Inhibition of MYC and E2F1 pathways [1]. Inhibition of AR transcriptional
Affected Dependency on CREBBP in EP300-truncated program; reduction of H3K27Ac
cells [2]. and H3K18Ac [3].
Primary EP300 inhibition via its conserved HAT Competitive inhibition of acetyl-
Mechanisms domain, reducing H3K27Ac levels [1]. CoA binding to the p300/CBP HAT

Synthetic lethal interaction between CREBBP domain [3].
and EP300 [2].

Detailed Experimental Protocols

The methodologies from key studies provide a template for validating A-485's activity.

In Vitro Functional Assays

The following assays are commonly used to establish the baseline efficacy and mechanism of A-485:

e Cell Viability Assay (CCK-8): DLBCL cells were cultured in 96-well plates and treated with serial
dilutions of A-485. After 72 hours, cell viability was evaluated using the CCK-8 assay according to
standard protocols [1].

¢ Proliferation, Cell Cycle, and Apoptosis Analysis:

o EdU Assay: Cells were incubated with 10 uM EdU for 2 hours to evaluate cell proliferation. The
proportion of proliferating cells was quantified by flow cytometry [1].

o Cell Cycle Analysis: Cells were fixed, treated with RNase A, and stained with propidium iodide
(P1). DNA content was analyzed by flow cytometry to determine cell cycle distribution [1].

o Apoptosis Analysis: Assessed using an Annexin V-PE/7-AAD Apoptosis Detection Kit. After
staining, apoptotic cells were quantified using flow cytometry [1].

e Western Blotting: Cells were treated with A-485 (e.g., 250 nM or 500 nM for 72 hours). Proteins
were extracted, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were
incubated with primary antibodies (e.g., against H3K27Ac) and detected using chemiluminescence
[1].

¢ Cellular Target Engagement (High-Content Microscopy): PC-3 cells were treated with A-485 for 3
hours. A dose-dependent decrease in H3K27Ac (ECso = 73 nM) was observed, without affecting other
marks like H3K9Ac, confirming selective cellular activity [3].
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In Vivo Efficacy Studies

e DLBCL Xenograft Model: Female athymic NSG mice (6—8 weeks old) were housed in a specific
pathogen-free (SPF) environment. A total of 1.0 x 10"7 OCI-LY7 cells were subcutaneously injected.
Tumor growth was monitored by measuring tumor size, and tumor volume was calculated. The
combination of A-485 with the XPOL1 inhibitor KPT8602 was evaluated for enhanced tumor
suppression [1].

¢ Prostate Cancer Xenograft Model: A castration-resistant xenograft model was used to demonstrate
that A-485 inhibited tumor growth in vivo [3].

Structural and Mechanistic Studies

e X-ray Crystallography: The binding mode of A-485 was definitively established by determining the
X-ray crystal structure of the human p300 HAT domain in complex with A-485 at a high resolution of
1.95 A. This confirmed that A-485 binds competitively in the acetyl-CoA binding pocket [3].

¢ Enzymatic Activity (TR-FRET): A time-resolved fluorescence resonance energy transfer (TR-FRET)
assay measuring acetylation of a biotinylated histone H4 peptide was used. A-485 inhibited the
activity of the p300-BHC domain (ICso = 9.8 nM) and CBP-BHC (ICso = 2.6 nM) [3].

Signaling Pathways & Synthetic Lethality

The diagrams below illustrate the key mechanistic pathways through which A-485 exerts its effects.

A-485 Mechanism of Action in DLBCL

This diagram shows the proposed mechanism by which A-485, alone and in combination, inhibits DLBCL

progression.
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A-485 inhibits the histone acetyltransferase (HAT) domain of EP300, leading to a reduction in the epigenetic
mark H3K27Ac. This downregulates key oncogenic pathways like MYC and E2F1, ultimately inhibiting

tumor cell proliferation. Research shows a synergistic effect when A-485 is combined with the XPOl1

inhibitor KPT8602 [1].

Synthetic Lethal Interaction in Lymphoma

This diagram illustrates the synthetic lethal interaction between the genes CREBBP and EP300, which

represents a therapeutic opportunity in specific lymphomas.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s516546?utm_src=pdf-body-img
https://www.smolecule.com/products/s516546?utm_src=pdf-body
https://www.smolecule.com/products/s516546?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12117677/
https://www.smolecule.com/products/s516546?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Genetic Loss of EP300 function @-485 (Inhibits CREBBP/EP3OOD

Inhibits

Cell Dependency on CREBBP

Synthetic Lethality
(Cell Death)

Click to download full resolution via product page

In certain DLBCL cases (e.g., the RC-K8 cell line), a genetic alteration truncates EP300, making the cancer
cells dependent on its paralog, CREBBP. In this context, pharmacological inhibition of the remaining HAT
function (of both CREBBP and the truncated EP300) by A-485 creates a synthetic lethal interaction, leading

to selective cell death. This identifies a druggable vulnerability for lymphomas with mutations in these genes

[2].

Interpretation for Research Applications

The data indicates that A-485 is a potent and mechanistically validated tool for probing EP300/CBP biology.

Its application, however, may be justified on different grounds in the two cancer types:

¢ In prostate cancer, the primary driver for A-485's use is its direct and potent antagonism of the
androgen receptor transcriptional program, a key oncogenic pathway [3].

¢ In lymphoma, two compelling rationales exist: first, as a monotherapy or combination agent targeting
shared oncogenic pathways like MYC [1]; and second, as a precision medicine approach targeting a
specific synthetic lethal vulnerability in CREBBP- or EP300-mutated tumors [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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